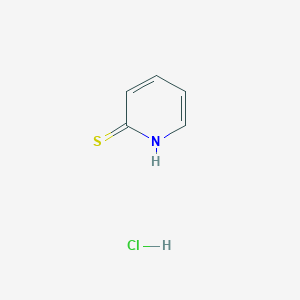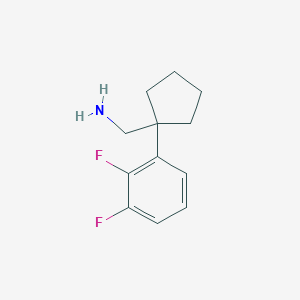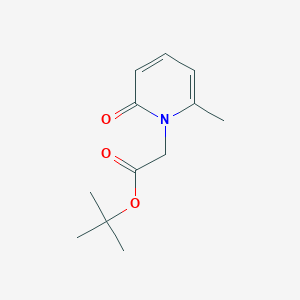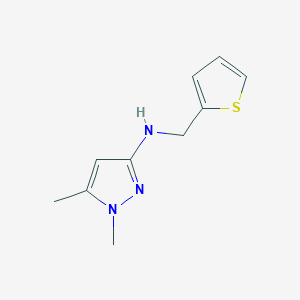amine](/img/structure/B11740727.png)
[(1-methyl-1H-pyrazol-5-yl)methyl](3-methylbutyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-甲基-1H-吡唑-5-基)甲基]胺是一种有机化合物,属于吡唑类。吡唑是包含两个相邻位置的氮原子的五元杂环化合物。该特定化合物以吡唑环的 1 位被甲基取代和 5 位被 3-甲基丁胺基取代为特征。它被用于各种领域,包括有机合成和药物化学。
准备方法
合成路线和反应条件
[(1-甲基-1H-吡唑-5-基)甲基]胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮的反应合成。例如,乙酰丙酮可以与水合肼反应生成 3,5-二甲基吡唑。
1 位的取代: 可以通过烷基化在吡唑环的 1 位引入甲基。这可以通过在碱(如碳酸钾)存在下使吡唑与碘甲烷反应来实现。
引入 3-甲基丁胺基: 最后一步涉及在吡唑环的 5 位引入 3-甲基丁胺基。这可以通过使用 3-甲基丁胺和合适的离去基团(例如卤化物)进行亲核取代反应来完成。
工业生产方法
[(1-甲基-1H-吡唑-5-基)甲基]胺的工业生产遵循类似的合成路线,但规模更大。反应通常在大型反应器中进行,并对温度、压力和反应时间进行精确控制,以确保高产率和纯度。使用连续流反应器和自动化系统可以进一步提高生产过程的效率和可扩展性。
化学反应分析
反应类型
[(1-甲基-1H-吡唑-5-基)甲基]胺经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)氧化以形成相应的氧化物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,以获得还原的衍生物。
取代: 该化合物可以进行亲核取代反应,其中胺基可以被其他亲核试剂(例如卤化物或醇盐)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下的卤代烷。
主要产品
氧化: 相应的氧化物或羟基衍生物。
还原: 还原的胺衍生物。
取代: 具有各种官能团的取代吡唑衍生物。
科学研究应用
[(1-甲基-1H-吡唑-5-基)甲基]胺具有多种科学研究应用:
化学: 它被用作有机合成中用于制备更复杂分子的构建块。
生物学: 由于其结构与生物活性分子相似,该化合物可用于研究酶抑制和受体结合。
工业: 该化合物可用于合成农用化学品、染料和其他工业化学品。
作用机制
[(1-甲基-1H-吡唑-5-基)甲基]胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。吡唑环可以模拟天然底物或抑制剂的结构,使该化合物能够结合活性位点并调节生物活性。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
[(1-甲基-1H-吡唑-5-基)甲基]胺可以与其他类似化合物进行比较,例如:
1-甲基-1H-吡唑-5-胺: 结构相似,但缺少 3-甲基丁胺基。
3-甲基-1-苯基-1H-吡唑-5-胺: 含有苯基而不是 3-甲基丁胺基。
5-氨基-1-甲基-1H-吡唑: 在 5 位含有氨基而不是 3-甲基丁胺基。
[(1-甲基-1H-吡唑-5-基)甲基]胺的独特性在于其特定的取代模式,与其他吡唑衍生物相比,它赋予了独特的化学和生物特性。
属性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC 名称 |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-9(2)4-6-11-8-10-5-7-12-13(10)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI 键 |
SJOFFSXJROBNTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNCC1=CC=NN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)

![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)



![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
